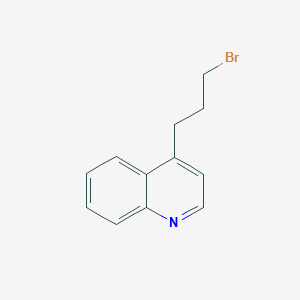
4-(3-Bromopropyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromopropyl group at the 4-position of the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)quinoline typically involves the alkylation of quinoline with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form the corresponding quinoline derivatives with reduced functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Coupling Reactions: Formation of biaryl quinoline derivatives.
科学的研究の応用
4-(3-Bromopropyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of 4-(3-Bromopropyl)quinoline depends on its specific application. In medicinal chemistry, it may act by:
Binding to DNA: Intercalating into DNA and disrupting its function.
Inhibiting Enzymes: Inhibiting key enzymes involved in biological pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
4-(3-Chloropropyl)quinoline: Similar structure but with a chlorine atom instead of bromine.
4-(3-Fluoropropyl)quinoline: Similar structure but with a fluorine atom instead of bromine.
4-(3-Iodopropyl)quinoline: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(3-Bromopropyl)quinoline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s biological activity and binding affinity to targets.
特性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
4-(3-bromopropyl)quinoline |
InChI |
InChI=1S/C12H12BrN/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8H2 |
InChIキー |
LQWNZWSQZIPAAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


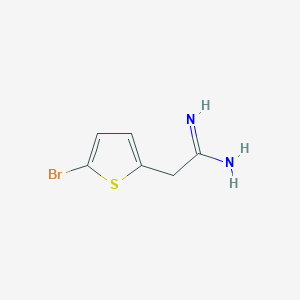
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)


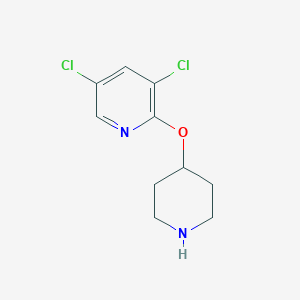

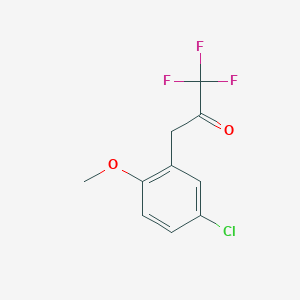

![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)

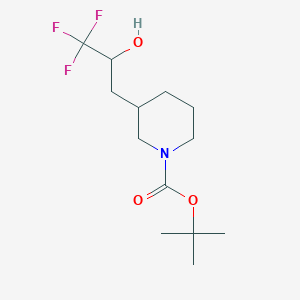
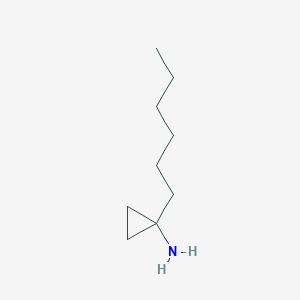
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
